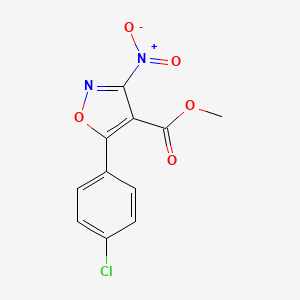

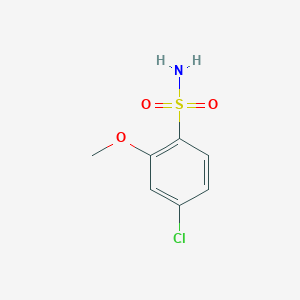

Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate

Descripción general

Descripción

Compounds with a structure similar to “Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate” often belong to a class of organic compounds known as isoxazoles . Isoxazoles are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The exact structure of “Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate” would need to be confirmed through these methods .Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods . These properties are important for understanding how the compound behaves under different conditions.Aplicaciones Científicas De Investigación

Corrosion Inhibition

Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate derivatives have been studied for their corrosion inhibitive properties. For example, thiazole-4-carboxylates, including similar compounds, were found to be effective inhibitors for mild steel corrosion in HCl. Techniques like electrochemical measurements and SEM-EDX analysis were used to study their inhibitive behavior, revealing a mixed-type of corrosion inhibition activity and the formation of a protective film on the steel surface (El aoufir et al., 2020).

Antiviral Properties

Some derivatives of Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate have been explored for their antiviral properties. For instance, compounds designed to improve metabolic stability, therapeutic index, and antiviral potency against flavivirus were synthesized and evaluated. This study focused on enhancing the antiviral activities of these compounds through structural modifications (Mayhoub et al., 2011).

Antimicrobial and Anticancer Agents

The potential of Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate derivatives as antimicrobial and anticancer agents has been investigated. Novel pyrazole derivatives with different moieties were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to reference drugs, and most had good antimicrobial activity (Hafez et al., 2016).

Green Synthesis Methods

Efforts have been made to develop greener synthesis methods for these compounds. For instance, a simple and efficient protocol for synthesizing methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano[2,3-d] pyrimidine-3-carboxylate derivatives via a one-pot four-component reaction was developed. This method emphasizes high yields and avoids toxic catalysts and hazardous solvents (Yadav et al., 2021).

Structural Studies

Detailed structural studies have been conducted to understand the properties of these compounds better. For example, experimental and theoretical structural studies were performed on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a new class of isoxazole derivatives exhibiting immunological activity. These studies included crystallographic measurements and theoretical analyses using density functional theory (Jezierska et al., 2003).

Safety And Hazards

Direcciones Futuras

The future directions for research on a compound like “Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by isoxazole derivatives, this compound could be of interest in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

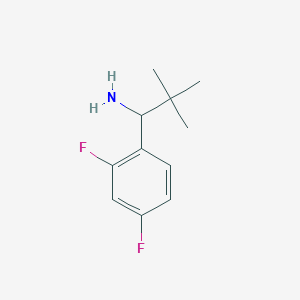

methyl 5-(4-chlorophenyl)-3-nitro-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O5/c1-18-11(15)8-9(19-13-10(8)14(16)17)6-2-4-7(12)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHLGRWJNNCENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)

![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)

![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)

![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)

![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)

![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)